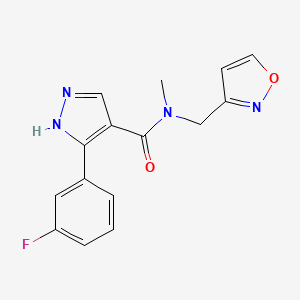![molecular formula C15H18FN5O B3806984 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol](/img/structure/B3806984.png)
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol
Descripción general
Descripción
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol, also known as FPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazine family and has been studied extensively for its potential use in various applications.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol is not fully understood, but it is believed to interact with various cellular pathways involved in cell growth and survival. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to inhibit the activity of certain enzymes involved in tumor growth, leading to cell death. It has also been shown to activate certain cellular pathways involved in DNA repair, which may contribute to its radioprotective effects.
Biochemical and Physiological Effects:
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has also been shown to protect against radiation-induced damage, potentially making it useful in the treatment of radiation therapy-induced side effects. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol in lab experiments is its limited solubility, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol. One area of research is the development of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol-based cancer treatments, which may be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol and its potential use in the treatment of neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol, which may allow for easier production of the compound and its derivatives.
Aplicaciones Científicas De Investigación
2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor activity, making it a potential candidate for cancer treatment. 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage. Additionally, 2-{4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}ethanol has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c16-13-4-2-1-3-12(13)14-11-17-19-15(18-14)21-7-5-20(6-8-21)9-10-22/h1-4,11,22H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNYDNGPDMPKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=CN=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}-N-(3-methylphenyl)-3-oxopropanamide](/img/structure/B3806902.png)
![4-(4-fluorophenyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-4-ol](/img/structure/B3806910.png)
![ethyl 4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3806911.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3806924.png)
![7-(3,4-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3806933.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3806938.png)
![1-[4-({3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B3806944.png)
![2,5-dimethyl-3-{3-[1-(2-methyl-2-propen-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3806947.png)
![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B3806954.png)

![1'-benzyl-3-[(4-methyl-1-piperidinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3806963.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B3806975.png)
![N-methyl-1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B3806976.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanamide](/img/structure/B3806986.png)